2,4-Dibromo-7-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7Br2N |
|---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
2,4-dibromo-7-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 |
InChI Key |
ZDNUCPWBWQBOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Profile of 2,4-Dibromo-7-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential utility of 2,4-dibromo-7-methylquinoline. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive profile. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar quinoline derivatives in medicinal chemistry and materials science.
Molecular Structure and Identification
This compound is a halogenated derivative of the quinoline heterocyclic system. The core structure consists of a benzene ring fused to a pyridine ring, with bromine atoms substituted at positions 2 and 4, and a methyl group at position 7.
Based on the structure of the parent compound, 2,4-dibromoquinoline, and other methylated quinolines, we can deduce the key identifiers for this compound.
| Identifier | Predicted Value | Reference Analog |
| Molecular Formula | C₁₀H₇Br₂N | Based on 2,4-dibromoquinoline (C₉H₅Br₂N)[1] and 7-methylquinoline. |
| Molecular Weight | ~300.98 g/mol | Calculated from the molecular formula.[2] |
| IUPAC Name | This compound | Standard nomenclature rules. |
| SMILES (Predicted) | Cc1cc2c(cc1)n=c(Br)cc2Br | Based on SMILES for related compounds.[1] |
| InChI (Predicted) | InChI=1S/C10H7Br2N/c1-6-2-10-7(4-9(6)12)3-8(11)5-13-10/h2-5H,1H3 | Based on InChI for related compounds.[1][2] |
A visual representation of the predicted chemical structure is provided below:
Caption: Predicted structure of this compound.
Proposed Synthetic Pathways
The synthesis of this compound can be envisioned through several routes, primarily involving the construction of the quinoline core followed by halogenation. A plausible and efficient approach would be a multi-step synthesis starting from readily available precursors.
Pathway 1: Post-Quinoline Formation Halogenation
This pathway involves the initial synthesis of 7-methylquinolin-4-ol, followed by sequential halogenations.
Caption: General scheme for derivatization of this compound.
Predicted Spectroscopic and Physicochemical Properties
While experimental data is not available, the spectroscopic and physicochemical properties of this compound can be predicted based on data from analogous compounds.
| Property | Predicted Value/Characteristics | Basis of Prediction |
| ¹H NMR | Aromatic protons in the 6.5-8.5 ppm range. A singlet for the methyl group around 2.5 ppm. | Based on known spectra of substituted quinolines. |
| ¹³C NMR | Carbons attached to bromine will be downfield. The methyl carbon will appear upfield. | Standard chemical shifts for aromatic and aliphatic carbons. |
| Mass Spec | A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). | The natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
| LogP | ~3.9 | Predicted based on analogs like 2,4-dibromoquinoline. [1] |
| Physical State | Likely a solid at room temperature. | Based on related bromo-methyl-quinolines. [3][4] |
Potential Applications in Drug Discovery and Materials Science
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety. [5]The introduction of bromine atoms at the 2 and 4 positions provides reactive handles for the synthesis of diverse chemical libraries for drug screening.
-
Kinase Inhibitors: The quinoline core is present in many kinase inhibitors used in oncology. The 2,4-disubstituted pattern allows for the introduction of various side chains to target the ATP-binding pocket of kinases.
-
Antimicrobial Agents: Quinolone and quinoline derivatives have a long history as antibacterial and antimalarial agents. Novel derivatives of this compound could be explored for their activity against drug-resistant pathogens. [6]
-
CNS-Active Agents: The lipophilic nature of the dibrominated quinoline core suggests potential for blood-brain barrier penetration, making it an interesting scaffold for central nervous system (CNS) drug discovery. [7]
-
Organic Electronics: Halogenated aromatic compounds can serve as building blocks for organic semiconductors and other functional materials. The defined substitution pattern of this compound could be of interest in materials science applications.
Safety and Handling
Based on the safety data for 2,4-dibromoquinoline, this compound should be handled with care. It is predicted to be toxic if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential as a versatile building block in drug discovery and materials science. This technical guide provides a predictive yet scientifically grounded framework for its synthesis, characterization, and derivatization. The differential reactivity of the two bromine atoms offers a strategic advantage for the creation of diverse molecular libraries. Further experimental validation of the proposed synthetic routes and biological evaluation of the resulting compounds are warranted to fully unlock the potential of this and related quinoline scaffolds.
References
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Daken Chem. 2-Bromo-7-chloroquinolines | Electronic Chemicals Supplier.
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ChemSynthesis. 7-bromo-2-chloro-4-methylquinoline.
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The 2,4-Dibromoquinoline Core: A Privileged Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline nucleus represents a cornerstone in the architecture of pharmacologically active molecules. Among its many halogenated derivatives, 2,4-dibromoquinoline emerges as a uniquely versatile and powerful building block in medicinal chemistry. Its two differentially reactive bromine atoms at the C2 and C4 positions serve as strategic handles for sequential and regioselective functionalization, enabling the creation of diverse libraries of novel compounds. This guide provides a comprehensive technical overview of the 2,4-dibromoquinoline core, detailing its synthesis, the nuanced reactivity that governs its functionalization, and its profound impact on the development of anticancer, antimicrobial, and potentially neuroprotective agents. Through an exploration of palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and structure-activity relationship (SAR) analyses, this document serves as an essential resource for researchers aiming to leverage the synthetic potential of this privileged scaffold in the pursuit of next-generation therapeutics.
Introduction: The Strategic Advantage of the 2,4-Dihaloquinoline Scaffold
The quinoline ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, celebrated for its broad spectrum of biological activities.[1] The introduction of halogen atoms onto this scaffold dramatically enhances its utility in drug discovery by providing reactive sites for the introduction of diverse molecular fragments. The 2,4-dihaloquinoline core, and specifically 2,4-dibromoquinoline, is of particular interest due to the distinct electronic environments of the C2 and C4 positions.
The nitrogen atom's electron-withdrawing nature renders the C2 and C4 positions electrophilic and thus susceptible to nucleophilic substitution. Furthermore, these positions are highly amenable to modern palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.[2] The key to the synthetic power of 2,4-dibromoquinoline lies in the differential reactivity of the two bromine atoms, often allowing for selective functionalization at one position while leaving the other intact for subsequent modification. This sequential approach is a powerful strategy for building molecular complexity and systematically exploring the chemical space around the quinoline core.
This guide will dissect the synthesis of the 2,4-dibromoquinoline scaffold, explore the principles of its regioselective functionalization, and provide a detailed survey of its application in developing potent therapeutic agents.
Synthesis of the 2,4-Dibromoquinoline Core
The most common and practical route to 2,4-dibromoquinoline begins with the corresponding quinoline-2,4-dione (also known as 4-hydroxy-2-quinolone). This precursor is readily synthesized from accessible starting materials like anthranilic acid.[3][4] The dione is then subjected to a halogenation reaction to yield the target 2,4-dibromoquinoline. While direct bromination is possible, a common and efficient method involves a two-step process via the 2,4-dichloro intermediate.
From Quinoline-2,4-dione to 2,4-Dichloroquinoline
The conversion of quinoline-2,4-dione to 2,4-dichloroquinoline is typically achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or N,N-diethylaniline. The reaction proceeds via the formation of a dichlorophosphate intermediate, which is subsequently displaced by chloride ions.
Conversion to 2,4-Dibromoquinoline
While direct bromination of the dione using reagents like phosphorus oxybromide (POBr₃) is feasible, a more common alternative involves the conversion of the more readily available 2,4-dichloroquinoline to 2,4-dibromoquinoline via a halogen exchange reaction. This can be achieved by heating 2,4-dichloroquinoline with a bromide source such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Below is a representative workflow for the synthesis of the 2,4-dihaloquinoline core.
Caption: General workflow for the synthesis of 2,4-dihaloquinolines.
Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline (Analogous Procedure)
-
Step 1: Synthesis of Quinazoline-2,4-dione. Ortho-aminobenzoic acid is reacted with potassium cyanate in an aqueous solution. The reaction is maintained at a temperature between 20-100°C with the pH adjusted to 9-12.[5]
-
Step 2: Chlorination. The resulting quinazoline-2,4-dione is then heated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in a high-boiling solvent or in the presence of a catalytic amount of a tertiary amine, to yield 2,4-dichloroquinazoline.[5]
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point of the product should also be compared with the literature value.
Regioselective Functionalization: A Tale of Two Bromines
The synthetic prowess of 2,4-dibromoquinoline lies in the differential reactivity of the C2 and C4 halogens. This allows for a programmed, sequential introduction of different substituents, which is a cornerstone of modern medicinal chemistry for building and optimizing drug candidates.
Principles of Regioselectivity
The C4 position of the quinoline ring is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. This is attributed to the greater electron deficiency at C4, which can be rationalized by resonance structures that place a positive charge on the nitrogen atom and localize negative charge more effectively on the adjacent nitrogen when the attack occurs at C4.
In contrast, for palladium-catalyzed cross-coupling reactions, the C2 position is often more reactive. This is particularly true in reactions like the Suzuki-Miyaura coupling. The generally accepted mechanism for these reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6] The preference for C2 can be influenced by steric and electronic factors, including the coordination of the quinoline nitrogen to the palladium center, which can direct the catalyst to the proximate C2 position. However, the choice of catalyst, ligands, and reaction conditions can be tuned to favor reaction at either C2 or C4.[7]
Caption: Regioselective functionalization pathways of 2,4-dibromoquinoline.
Key Functionalization Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 2,4-dibromoquinoline.[8] These reactions enable the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction couples the haloquinoline with a boronic acid or ester to form a C-C bond, typically for introducing aryl or heteroaryl substituents.
-
Sonogashira Coupling: This reaction introduces alkynyl groups via coupling with a terminal alkyne. It is generally co-catalyzed by a copper(I) salt.[9]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the haloquinoline with a primary or secondary amine, providing access to a wide range of aminoquinoline derivatives.[10]
The following is a general, adaptable protocol for the Sonogashira coupling of an aryl halide.[11][12]
-
Reaction Setup: To a solution of the aryl halide (e.g., 2,4-dibromoquinoline, 1.0 eq) in a suitable solvent (e.g., THF or an amine like triethylamine, 5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper co-catalyst (e.g., CuI, 0.025 eq).
-
Addition of Reagents: Add the amine base (if not used as the solvent, e.g., diisopropylamine, 7.0 eq) followed by the terminal alkyne (1.1 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Workup and Purification: Upon completion, dilute the reaction mixture with an ether-type solvent (e.g., diethyl ether) and filter through a pad of celite, washing with the same solvent. The filtrate is then washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[11]
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting aryl halide and the appearance of the desired product on TLC. The structure of the purified product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The regioselectivity of the reaction (i.e., at C2 or C4) should be determined, typically through 2D NMR techniques like HMBC and NOESY.
Applications in Medicinal Chemistry
The 2,4-dibromoquinoline scaffold is a launchpad for the synthesis of a multitude of biologically active compounds. The ability to introduce diverse functionalities at the C2 and C4 positions allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.
Anticancer Agents
The quinoline core is a well-established pharmacophore in oncology. Derivatives of 2,4-disubstituted quinolines have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration.[13]
Studies have shown that 2,4-disubstituted quinoline derivatives can exhibit potent cytotoxic activity against a range of human cancer cell lines, including prostate (PC-3), lung (H460), and breast (MDA-MB-231) cancer cells.[14] For instance, certain 2,4-diphenyl quinoline carboxamide derivatives have shown promising anticancer activity.[11] The presence of bulky aryl groups at both the 2- and 4-positions appears to be a favorable structural feature for enhancing anticancer efficacy.[11]
Table 1: Cytotoxicity of Representative 2,4-Disubstituted Quinoline Derivatives [11]
| Compound ID | Structure | Cell Line | % Viability (at 100 µg/mL) |
| 3a | N-Phenyl-2-phenylquinoline-4-carboxamide | Dalton's Lymphoma Ascites | 20.83 |
| 3f | N-(p-tolyl)-2-phenylquinoline-4-carboxamide | Dalton's Lymphoma Ascites | 23.80 |
| Ara-c (Control) | Cytarabine | Dalton's Lymphoma Ascites | 7.83 (at 10 µg/mL) |
Data presented as percentage of viable cells after treatment. Lower percentages indicate higher cytotoxicity.
The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest at the G1 or G2 phase.[14]
Antimicrobial Agents
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Quinoline derivatives, particularly the fluoroquinolones, have a long history as effective antibacterial drugs. The 2,4-disubstituted quinoline scaffold has been explored as a source of new antimicrobial compounds with promising activity against both Gram-positive and Gram-negative bacteria.[15]
For example, a series of novel 2-sulfoether-4-quinolone derivatives were found to be potent antibacterial agents against Staphylococcus aureus and Bacillus cereus, with MIC values as low as 0.8 µM.[15] The proposed mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[15]
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Class | Target Organism(s) | MIC Range | Reference |
| 2-Sulfoether-4-quinolones | S. aureus, B. cereus | 0.8 - 1.61 µM | [15] |
| N²,N⁴-Disubstituted quinazoline-2,4-diamines | Multidrug-resistant A. baumannii | As low as 0.5 µM | [7][16] |
| Various quinoline derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 µg/mL | [17] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[18]
Neuroprotective Agents: An Emerging Frontier
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a pressing need for neuroprotective agents that can slow or halt this process.[19] The quinoline scaffold has been identified as a promising framework for the design of such agents.[1]
The neuroprotective effects of quinoline derivatives are often attributed to their antioxidant properties and their ability to chelate metal ions, which are implicated in the generation of reactive oxygen species (ROS) that cause oxidative stress and neuronal damage. Furthermore, some quinoline derivatives have been shown to inhibit key enzymes involved in the pathology of neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1]
While specific examples of neuroprotective agents derived directly from 2,4-dibromoquinoline are still emerging, the synthetic versatility of this scaffold makes it an ideal starting point for creating libraries of compounds to be screened for neuroprotective activity. The ability to introduce various aryl, heteroaryl, and amino functionalities at the C2 and C4 positions allows for the systematic exploration of the structure-activity relationships that govern neuroprotection. For instance, the introduction of catechol moieties, known for their antioxidant and metal-chelating properties, could be a promising strategy.[6]
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2,4-dibromo-7-methylquinoline substituted quinoline intermediate
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Advanced Synthesis of Antimalarial Quinoline Scaffolds: From Starting Materials to Key Intermediates
Introduction: The Strategic Imperative of the Quinoline Core
Despite the rise of artemisinin combination therapies (ACTs), the quinoline scaffold remains a cornerstone of antimalarial pharmacotherapy. Drugs like Chloroquine (CQ), Hydroxychloroquine (HCQ), and Mefloquine (MQ) rely on the 4-aminoquinoline or quinolinemethanol core to inhibit hemozoin biocrystallization within the parasite's digestive vacuole.
For the process chemist, the challenge lies not in the final coupling, but in the efficient, regioselective construction of the bicyclic heterocycle. This guide dissects the starting materials and mechanistic pathways required to synthesize these high-value intermediates, moving from classical thermal cyclizations to modern catalytic approaches.
The Chloroquine Series: The Gould-Jacobs Protocol
The industrial standard for synthesizing the 4-aminoquinoline core (specifically 4,7-dichloroquinoline) utilizes the Gould-Jacobs reaction . This pathway is favored for its scalability and use of inexpensive starting materials, though it suffers from high thermal requirements.
Core Starting Materials
| Component | Chemical Name | Role | Critical Quality Attribute (CQA) |
| Nitrogen Source | 3-Chloroaniline | Provides the benzene ring and nitrogen heteroatom. | Isomeric Purity: Must be free of 2- and 4-chloro isomers to prevent formation of 8- or 6-chloroquinoline byproducts. |
| Carbon Source | Diethyl ethoxymethylenemalonate (EMME) | Provides the 3-carbon fragment (C2, C3, C4) for the pyridine ring. | Water Content: Must be anhydrous (<0.5%) to prevent premature hydrolysis of the ester groups. |
| Solvent/Media | Dowtherm A (Eutectic mixture of diphenyl oxide and biphenyl) | Heat transfer medium for thermal cyclization. | Boiling Point: Must sustain >250°C to overcome the high activation energy of the cyclization step.[1] |
The Regioselectivity Challenge
The use of 3-chloroaniline introduces a regioselectivity problem during the cyclization step. The ring closure can occur at either of the two ortho positions relative to the amine:
-
Para to Chlorine: Yields the desired 7-chloroquinoline .
-
Ortho to Chlorine: Yields the undesired 5-chloroquinoline .
Mechanistic Insight: Steric hindrance generally disfavors the formation of the 5-isomer, and electronic effects (the directing power of the chlorine atom) slightly favor the 7-position. However, industrial protocols typically yield a mixture (approx. 70:30 to 80:20 favoring the 7-isomer), necessitating rigorous downstream purification.
Experimental Protocol: Synthesis of 4,7-Dichloroquinoline
Step 1: Condensation (Michael Addition)
-
Charge a reactor with 3-chloroaniline (1.0 eq) and EMME (1.05 eq).
-
Heat to 100–110°C. Ethanol is evolved as a byproduct.
-
Vacuum Distillation: Continuously remove ethanol to drive the equilibrium forward.
-
Result: Formation of diethyl (3-chloroanilino)methylenemalonate (The "Anil" intermediate).
Step 2: Thermal Cyclization
-
Pre-heat Dowtherm A (10 volumes) to 255°C (vigorous reflux).
-
Slowly add the "Anil" intermediate to the boiling solvent. Note: Rapid addition causes foaming due to sudden ethanol release.
-
Hold at 255°C for 45–60 minutes.
-
Cool to 25°C. The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate , precipitates. Filter and wash with hexane to remove Dowtherm A.
Step 3: Saponification & Decarboxylation
-
Hydrolyze the ester using 10% NaOH (aq) at reflux to yield the carboxylic acid.[2]
-
Heat the wet cake in a high-boiling solvent (or neat) to 270°C to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline .
Step 4: Aromatization/Chlorination
-
React the 4-hydroxy intermediate with Phosphorus Oxychloride (POCl₃) (3.0 eq) at reflux.
-
Quench into ice water and basify with NH₄OH.
Pathway Visualization
Figure 1: The Gould-Jacobs pathway for Chloroquine precursors, highlighting the critical thermal cyclization step.
The Mefloquine Series: Fluorinated Condensation
Mefloquine requires a specific substitution pattern: trifluoromethyl groups at positions 2 and 8. Unlike the Gould-Jacobs, which builds the pyridine ring unsubstituted at position 2, the Mefloquine synthesis must introduce the CF₃ group during ring construction.
Core Starting Materials
| Component | Chemical Name | Role |
| Nitrogen Source | 2-(Trifluoromethyl)aniline | Provides the benzene ring and the C8-CF₃ group. |
| Carbon Source | Ethyl 4,4,4-trifluoroacetoacetate | Provides the carbon backbone and the C2-CF₃ group. |
| Catalyst/Media | Polyphosphoric Acid (PPA) | Acts as both solvent and Lewis acid catalyst for condensation and cyclization. |
Mechanistic Distinction
This reaction typically follows a Conrad-Limpach style condensation but driven by strong acid catalysis (PPA).
-
C8-CF₃ Origin: Pre-existing on the aniline ring (ortho position).
-
C2-CF₃ Origin: Derived from the trifluoromethyl ketone moiety of the beta-keto ester.
Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol
-
Mixing: Combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.2 eq) in a reactor.
-
Acid Addition: Add Polyphosphoric Acid (PPA) (approx. 5–10 weight equivalents). PPA serves to protonate the carbonyl, facilitating nucleophilic attack by the aniline.
-
Cyclization: Heat the viscous mixture to 150°C for 3–5 hours.
-
Quench: Pour the hot reaction mixture slowly into crushed ice (exothermic).
-
Isolation: Neutralize to pH 7 with NaOH. The product, 2,8-bis(trifluoromethyl)-4-quinolinol , precipitates as a solid.[10]
-
Functionalization: This intermediate is subsequently brominated (POBr₃) or chlorinated (POCl₃) to activate the 4-position for the final lithiation and coupling with the piperidine side chain.
Pathway Visualization
Figure 2: Synthesis of the Mefloquine core using acid-mediated condensation.
Modern Catalytic Precursors (Transition Metal Routes)
While thermal cyclizations dominate manufacturing due to cost, modern drug discovery utilizes transition metal catalysis to access diverse quinoline analogs under milder conditions.
The Larock Indole/Quinoline Synthesis
This palladium-catalyzed annulation offers high convergence.
-
Starting Material A: 2-Iodoaniline (or 2-bromoaniline).
-
Starting Material B: Internal Alkyne (e.g., dialkyl acetylene).
-
Catalyst: Pd(OAc)₂ / Ligand.
Advantage: Allows flexible substitution at positions 2 and 3 simply by varying the alkyne, avoiding the harsh acidic/thermal conditions of classical methods.
Comparison of Approaches
| Feature | Classical (Gould-Jacobs) | Modern (Pd-Catalyzed) |
| Primary Bond Formation | Thermal Electrocyclic Ring Closure | Pd-Mediated Carboamination |
| Temperature | >250°C | 80–120°C |
| Regioselectivity | Substrate Dependent (often mixtures) | Highly Controlled (by alkyne/ligand) |
| Atom Economy | High (Loss of EtOH/CO₂) | Moderate (Loss of HI/HBr) |
| Cost of Goods | Low | High (Pd catalyst) |
References
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–116. [Link]
-
Ohnmacht, C. J., et al. (1971).[11] Antimalarials. 5. 2,8-Bis(trifluoromethyl)-4-quinolinemethanols.[12] Journal of Medicinal Chemistry, 14(10), 926–928. [Link]
-
World Health Organization. (2015). Guidelines for the Treatment of Malaria. Third Edition. [Link]
-
Larock, R. C., et al. (1991). Synthesis of substituted quinolines via palladium-catalyzed coupling of o-iodoanilines and vinylic ethers. Journal of Organic Chemistry, 56(8), 2615–2617. [Link]
-
Wipf, P., et al. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. Organic & Biomolecular Chemistry, 7(19), 4163–4165. [Link]
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. iipseries.org [iipseries.org]
- 9. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl]-2-pyridinylmethanone - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Yield Synthesis of 2,4-Dibromo-7-methylquinoline from m-Toluidine
Abstract
This application note details a robust, two-step protocol for the synthesis of 2,4-dibromo-7-methylquinoline starting from commercially available m-toluidine . The method prioritizes regioselectivity and purification efficiency, utilizing a thermal condensation with diethyl malonate followed by a double bromination using phosphorus oxybromide (POBr₃).[1][2] This scaffold is a critical intermediate for functionalizing quinolines at the 2- and 4-positions via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), widely used in antimalarial and anticancer drug discovery.
Introduction & Retrosynthetic Analysis
Substituted quinolines are "privileged structures" in medicinal chemistry.[3] The this compound scaffold offers three distinct vectors for diversification:
-
C2-Position: Highly reactive toward SNAr (e.g., amines, alkoxides).[1][2]
-
C4-Position: susceptible to Suzuki/Sonogashira coupling, though less reactive to SNAr than C2.[1]
-
C7-Methyl: A handle for radical bromination or oxidation to aldehydes/acids.
Retrosynthetic Logic
The synthesis is disconnected into two key transformations:
-
Functional Group Interconversion (FGI): The dibromide is derived from the corresponding 7-methylquinoline-2,4-dione (also known as 4-hydroxy-7-methyl-2-quinolone).
-
Heterocyclization: The dione core is constructed via the thermal condensation of m-toluidine with diethyl malonate . Regioselectivity is governed by steric factors, favoring cyclization para to the methyl group (C7) over the sterically congested ortho position (C5).[1][2]
Figure 1: Retrosynthetic disconnection showing the pathway from m-toluidine to the dibromoquinoline target.
Experimental Protocol
Safety Pre-requisites
-
POBr₃ (Phosphorus Oxybromide): Highly corrosive and water-reactive. Releases HBr gas upon contact with moisture. Handle strictly in a fume hood.
-
Dowtherm A: High-boiling solvent (mixture of diphenyl ether and biphenyl).[2] Use insulated gloves when handling hot apparatus.
Step 1: Synthesis of 7-Methylquinoline-2,4-dione
This step utilizes a solvent-free or high-boiling solvent approach to drive the condensation and subsequent cyclization (Conrad-Limpach/Knorr type chemistry).
Reagents:
-
m-Toluidine (1.0 eq)[2]
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a Claisen adapter, a thermometer, and a distillation condenser.
-
Mixing: Charge m-toluidine (10.7 g, 100 mmol) and diethyl malonate (19.2 g, 120 mmol) into the flask.
-
Initial Heating (Amidation): Heat the mixture to 120°C for 1 hour. Ethanol will begin to evolve.
-
Cyclization: Raise the temperature progressively to 250°C . If using Dowtherm A (50 mL), add it now to maintain thermal mass.[1][2]
-
Distillation: Continue heating until ethanol evolution ceases (approx. 2-3 hours). The internal temperature must exceed 210°C to effect the cyclization of the intermediate malonanilide.
-
Workup: Cool the reaction mixture to ~80°C.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold ethanol/hexane.
-
Purification: Recrystallize from acetic acid or DMF/Ethanol if necessary.
-
Yield Expectation: 65-75%
-
Appearance: Off-white to tan powder.
-
Step 2: Synthesis of this compound
The dione intermediate acts as a double nucleophile toward the electrophilic phosphorus center of POBr₃.
Reagents:
Procedure:
-
Setup: Dry 250 mL round-bottom flask, reflux condenser with CaCl₂ drying tube or N₂ line.
-
Addition: Place the dione (5.0 g, ~28.5 mmol) and POBr₃ (24.5 g, ~85 mmol) in the flask. Add Toluene (30 mL) if a slurry is preferred over a neat melt.[1][2]
-
Reaction: Heat the mixture to reflux (110-120°C) .
-
Monitoring: Maintain reflux for 3–5 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).[1][2] The polar starting material (baseline) should disappear, replaced by a non-polar spot (R_f ~0.6-0.8).[1][2]
-
Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring.
-
Caution: Exothermic hydrolysis of excess POBr₃.
-
-
Neutralization: Adjust pH to ~8-9 using 5M NaOH or saturated NaHCO₃ solution. This ensures the quinoline nitrogen is deprotonated (free base).[2]
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Drying: Dry combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica Gel, 0-5% EtOAc in Hexane) or recrystallization from Ethanol.[1][2]
Data Summary & Characterization
| Parameter | Specification / Observation |
| Step 1 Product | 7-Methylquinoline-2,4-dione |
| Step 1 Yield | 65 - 75% |
| Step 1 MP | >300°C (decomposition) |
| Step 2 Product | This compound |
| Step 2 Yield | 55 - 65% |
| Step 2 Appearance | White to pale yellow needles |
| 1H NMR Diagnostic | Disappearance of broad NH/OH singlets.[4] Downfield shift of aromatic protons due to Br deshielding. |
Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis protocol.
Troubleshooting & Optimization
Regioselectivity Issues
Problem: Formation of the 5-methyl isomer. Cause: Cyclization at the ortho position (C2 of m-toluidine) rather than para (C6 of m-toluidine). Solution: The 7-methyl isomer is thermodynamically favored due to steric hindrance at the 5-position. If the 5-methyl isomer is detected (by NMR integration of methyl peaks), recrystallize the Step 1 intermediate from glacial acetic acid before proceeding.[1][2] The 7-methyl isomer is typically less soluble.
Incomplete Bromination
Problem: Presence of mono-bromo or hydroxy-bromo species. Cause: Degraded POBr₃ or insufficient reaction time. Solution: Ensure POBr₃ is fresh (white/pale yellow solid, not orange syrup). Increase equivalents to 4.0 eq. If "monobromo" species persists, it is likely the 2-bromo-4-hydroxy tautomer; extend reflux time.
Low Yield in Step 1
Problem: "Tar" formation. Cause: Overheating or insufficient heat transfer. Solution: Use Dowtherm A as a solvent to ensure uniform heat distribution. Do not exceed 260°C. Ensure efficient stirring.
References
-
Ziegler, E., & Gelfert, K. (1959).[1][2] Synthesis of 2,4-dichloroquinoline derivatives via condensation of anilines with malonic acid in POCl3. Monatshefte für Chemie. (Analogous protocol for 4,7-dichloroquinoline).[1][2]
-
Manac Inc. (2024).[1][2][5] Bromination reactions with phosphorus bromides (POBr3). Chemia Discussion Series.
-
Baxendale, I. R., et al. (2021).[1][2] Synthesis of 7-Chloroquinoline Derivatives. Durham University.
-
Organic Syntheses. 4,7-Dichloroquinoline. Org. Synth. 1950, 30,[1][2] 38.
-
Brieflands. Synthesis of 7-Methyl-8-nitroquinoline from m-Toluidine. (Demonstrates Skraup regioselectivity for m-toluidine).
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
Application Notes and Protocols for the Synthesis of the 7-Methylquinoline Core via the Gould-Jacobs Reaction
Introduction: The Strategic Importance of the 7-Methylquinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents with applications ranging from antibacterial to anticancer. The Gould-Jacobs reaction, a classic and robust method for quinoline synthesis, offers a reliable pathway to this privileged scaffold.[1] This application note provides a detailed, field-proven guide for the synthesis of the 7-methylquinoline core, a key intermediate for various pharmaceutical and research applications. As a Senior Application Scientist, this guide is structured to provide not just a series of steps, but a deeper understanding of the causality behind the protocol, ensuring both scientific integrity and practical success for researchers, scientists, and drug development professionals.
The synthesis of 7-methylquinoline via the Gould-Jacobs reaction presents a noteworthy challenge in regioselectivity. Starting from m-toluidine, the cyclization can occur at either of the two ortho positions to the amino group, leading to a mixture of the desired 7-methylquinoline and the isomeric 5-methylquinoline. This guide will address this critical aspect and provide insights into the subsequent purification and characterization.
The Gould-Jacobs Reaction: A Mechanistic Overview
The Gould-Jacobs reaction is a multi-step synthesis that proceeds through four key stages: condensation, thermal cyclization, saponification, and decarboxylation.[1] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.
-
Condensation: The synthesis begins with the nucleophilic attack of the amine group of an aniline (in this case, m-toluidine) on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable intermediate, diethyl 2-((3-methylphenyl)amino)methylenemalonate.[1]
-
Thermal Cyclization: This is the most energy-intensive step, requiring high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction forms the quinoline ring system, yielding ethyl 4-hydroxy-7-methylquinoline-3-carboxylate (and its 5-methyl isomer). The high energy barrier can be overcome using conventional heating in a high-boiling solvent or, more efficiently, with microwave irradiation.[3]
-
Saponification: The resulting ethyl ester is hydrolyzed to a carboxylic acid using a base, typically sodium hydroxide.[1]
-
Decarboxylation: The final step involves the thermal decarboxylation of the quinoline-3-carboxylic acid to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form. For the purpose of obtaining 7-methylquinoline, a subsequent reduction or functional group manipulation would be necessary to remove the 4-hydroxy group. However, this guide will focus on the formation of the core substituted 4-hydroxyquinoline ring system, the direct product of the Gould-Jacobs sequence.
Caption: The four-step reaction pathway of the Gould-Jacobs synthesis.
Experimental Protocols
This section provides a representative protocol for the synthesis of the 4-hydroxy-7-methylquinoline core. It is based on established Gould-Jacobs procedures and adapted for m-toluidine.[2]
Protocol 1: Classical Synthesis of 4-Hydroxy-7-methylquinoline
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.
Materials:
-
m-Toluidine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-130 °C for 1.5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction mixture at 250 °C for 30-45 minutes.
-
Cool the reaction mixture to room temperature. The product, a mixture of ethyl 4-hydroxy-7-methylquinoline-3-carboxylate and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate, should precipitate.
-
Collect the solid by filtration and wash with hexane or a similar non-polar solvent to remove the diphenyl ether.
Step 3: Saponification
-
Suspend the dried ester mixture in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete hydrolysis of the ester.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the quinoline-3-carboxylic acid mixture.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
Step 4: Decarboxylation
-
Place the dried carboxylic acid mixture in a suitable flask.
-
Heat the solid above its melting point (typically 220-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude solid is a mixture of 4-hydroxy-7-methylquinoline and 4-hydroxy-5-methylquinoline.
Protocol 2: Microwave-Assisted Synthesis
Microwave synthesis offers a significant improvement in reaction time and often in yield.[3]
Materials:
-
m-Toluidine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile
Procedure:
-
In a 2-5 mL microwave vial, add m-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM acts as both a reagent and a solvent.[3]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 250-300 °C and hold for 5-15 minutes. Optimization of time and temperature is recommended to maximize yield and minimize degradation.[3]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product mixture should form.
-
Filter the solid product and wash it with ice-cold acetonitrile.
-
The resulting solid can then be subjected to saponification and decarboxylation as described in Protocol 1.
Data Summary
| Parameter | Value | Source |
| Reactants | ||
| m-Toluidine | C₇H₉N, 107.15 g/mol | N/A |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅, 216.23 g/mol | N/A |
| Product (7-methylquinoline) | ||
| Molecular Formula | C₁₀H₉N | N/A |
| Molecular Weight | 143.19 g/mol | N/A |
| Boiling Point | 258 °C | [4] |
| Melting Point | 35-37 °C | [4] |
| Expected Outcome | ||
| Isomer Ratio (7-methyl:5-methyl) | Approx. 2:1 (by analogy to Skraup reaction) | N/A |
| Yield | Highly variable, optimization required | [3] |
Self-Validating System: Characterization of 7-Methylquinoline
Accurate characterization of the final product is essential for validating the success of the synthesis. The following data can be used to confirm the identity and purity of 7-methylquinoline.
-
¹H NMR (400 MHz, CDCl₃): δ 8.86 (dd, J=4.2, 1.7 Hz, 1H), 8.08 (d, J=8.2 Hz, 1H), 7.89 (s, 1H), 7.69 (d, J=8.5 Hz, 1H), 7.37 (dd, J=8.2, 4.2 Hz, 1H), 7.31 (d, J=8.5 Hz, 1H), 2.55 (s, 3H).[5]
-
¹³C NMR (101 MHz, CDCl₃): Chemical shifts for methylquinolines have been reported and can be used for structural confirmation.
-
Mass Spectrometry (EI): m/z 143 (M⁺), 142 (M-H)⁺.
-
Infrared Spectroscopy (Neat): The IR spectrum of quinoline shows characteristic peaks for C-H out-of-plane bending motions between 840-740 cm⁻¹, which will be shifted in 7-methylquinoline.[6]
Field-Proven Insights: The Regioselectivity Challenge
As previously mentioned, the Gould-Jacobs reaction with m-toluidine yields a mixture of 5- and 7-methylquinoline isomers. The separation of these isomers by standard techniques like distillation or chromatography is notoriously difficult due to their very similar physical properties.
A practical, albeit multi-step, approach to isolate the desired 7-methyl isomer involves a subsequent selective chemical reaction. It has been reported that the nitration of the isomer mixture with fuming nitric acid in concentrated sulfuric acid can selectively produce 7-methyl-8-nitroquinoline. This is because the 8-position of 7-methylquinoline is activated towards electrophilic substitution, while the corresponding position in 5-methylquinoline is sterically hindered. The nitrated product can then be more readily separated from the unreacted 5-methylquinoline, and the nitro group can be subsequently removed or used for further functionalization.
Experimental Workflow Visualization
Caption: A generalized workflow for the Gould-Jacobs synthesis of the 7-methylquinoline core.
Safety Precautions
-
General: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.
-
m-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.
-
Diethyl ethoxymethylenemalonate (DEEM): Can cause skin and eye irritation.
-
Diphenyl ether: Can cause irritation upon contact. The high temperatures used in the classical protocol require careful handling to avoid burns.
-
Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with care.
-
7-Methylquinoline: May cause skin, eye, and respiratory tract irritation. May be absorbed through the skin.
Conclusion
The Gould-Jacobs reaction is a powerful and versatile tool for the synthesis of the quinoline scaffold. While the synthesis of the 7-methylquinoline core from m-toluidine is complicated by the formation of a difficult-to-separate isomeric mixture, a thorough understanding of the reaction mechanism and potential side reactions allows for the development of a robust synthetic and purification strategy. The protocols and insights provided in this application note are intended to equip researchers with the knowledge necessary to successfully synthesize and characterize this important chemical intermediate, paving the way for further discoveries in drug development and materials science.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Roberts, R. M., & Vogt, P. J. (1955). 4,7-Dichloroquinoline. Organic Syntheses, 35, 43. [Link]
-
Zibaseresht, R., & Zare, A. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands, 3(4), 39-43. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11927, 7-Methylquinoline. [Link]
-
Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]
-
Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
-
National Toxicology Program. (1992). NTP Chemical Repository Database. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Hajimahdi, Z., et al. (2016). Synthesis, docking and biological evaluation of new 4-hydroxyquinoline-3-carboxylic acid derivatives as potential antibacterial agents. Medicinal Chemistry Research, 25(9), 1861–1876. [Link]
-
Wikipedia contributors. (2023, December 2). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
MySkinRecipes. (n.d.). 7-Methylquinoline. [Link]
-
Price, C. C., & Roberts, R. M. (1955). 4,7-DICHLOROQUINOLINE. Organic Syntheses, Coll. Vol. 3, p.272. [Link]
-
Reitsema, R. H. (1948). The Chemistry of the Combes Quinoline Synthesis. Chemical Reviews, 43(1), 43-68. [Link]
-
Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Meteoritics & Planetary Science, 40, A19. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents [patents.google.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. ablelab.eu [ablelab.eu]
Application Note: Bromination of 2,4-Dihydroxy-7-methylquinoline with POBr3
Abstract
This application note details the protocol for the regioselective bromination of 2,4-dihydroxy-7-methylquinoline (also known as 7-methyl-4-hydroxy-2-quinolone) using phosphorus oxybromide (POBr3) to yield 2,4-dibromo-7-methylquinoline . This transformation is a critical step in the synthesis of functionalized quinoline scaffolds, widely used in medicinal chemistry for the development of antimalarial, anticancer, and antiviral agents. The guide covers the reaction mechanism, safety protocols for handling corrosive phosphorus halides, a scalable experimental procedure, and troubleshooting strategies to minimize hydrolysis byproducts.
Introduction & Scientific Context
Quinolines are "privileged structures" in drug discovery. The 2,4-dihaloquinoline scaffold is particularly valuable because the halogens at the C2 and C4 positions exhibit differential reactivity toward nucleophilic aromatic substitution (
The starting material, 2,4-dihydroxy-7-methylquinoline , typically exists as the 4-hydroxy-7-methyl-2-quinolone tautomer. Direct bromination using POBr
Key Reaction
Reaction Mechanism
The reaction proceeds via a Vilsmeier-Haack type mechanism where POBr
-
Activation: The carbonyl oxygen (at C2) and the hydroxyl oxygen (at C4) attack the electrophilic phosphorus of POBr
, converting the poor leaving groups (-OH/-NH-CO-) into activated phosphorodibromidates. -
Nucleophilic Substitution: Bromide ions (Br
) released during activation or present in the medium attack the C2 and C4 carbons. -
Aromatization: The displacement of the oxygen species by bromide restores the full aromaticity of the quinoline ring system.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the deoxygenative bromination of hydroxyquinolines.
Safety Considerations (Critical)
POBr
-
Water Reactivity: POBr
reacts violently with water to release HBr gas (corrosive, toxic) and phosphoric acid. All glassware must be oven-dried. -
Corrosivity: Causes severe skin burns and eye damage. Wear a face shield, acid-resistant gloves, and a lab coat.
-
Inhalation: Perform all operations, especially the quenching step, inside a well-ventilated fume hood.
Experimental Protocol
Materials
-
Starting Material: 2,4-Dihydroxy-7-methylquinoline (1.0 equiv)
-
Reagent: POBr
(3.0 - 5.0 equiv). Note: Excess is used to drive the reaction and sometimes acts as a melt solvent. -
Solvent (Optional): Anhydrous Toluene or Xylene (if melt conditions are difficult to stir).
-
Quenching: Crushed ice, Saturated NaHCO
solution. -
Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl
drying tube or N inlet. -
Addition: Add 2,4-dihydroxy-7-methylquinoline (e.g., 5.0 g) to the flask. Add POBr
(e.g., 25.0 g, ~3 equiv).-
Note: If the mixture is too viscous, add anhydrous toluene (20-30 mL).
-
-
Reaction: Heat the mixture to 120–140°C .
-
The solid POBr
will melt (if neat). -
Stir for 2–4 hours . Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting material (very polar) should disappear, and a less polar product spot should appear.
-
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching (Exothermic!):
-
Pour the reaction mixture slowly onto a beaker containing crushed ice (200 g) with vigorous stirring.
-
Caution: HBr fumes may evolve.
-
Stir for 30 minutes to ensure complete hydrolysis of excess POBr
.
-
-
Neutralization: Carefully adjust the pH to ~7–8 using solid NaHCO
or 10% NaOH solution. -
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO
, and filter. -
Purification:
-
Evaporate the solvent under reduced pressure.
-
Recrystallization: The crude solid can often be recrystallized from Ethanol or Methanol.
-
Chromatography: If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of this compound.
Data Analysis & Characterization
Expected Characterization Data
The product, This compound , should be characterized to confirm regiochemistry and purity.
| Technique | Expected Signal / Observation | Interpretation |
| Appearance | Off-white to pale yellow solid | Typical for polyhalogenated quinolines. |
| Melting Point | ~110–120°C (Estimate) | Compare to literature for analogous 2,4-dibromoquinolines. |
| Methyl group at C7. | ||
| Aromatic protons (H5, H6, H8). | ||
| The proton at C3 is distinctively singlet and shifted due to flanking bromines. | ||
| MS (ESI/EI) | Characteristic isotope pattern for dibromo compound ( |
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction or hydrolysis during workup. | Increase POBr |
| Starting Material Remains | Temperature too low. | Ensure internal temperature reaches >120°C. Use neat conditions if toluene reflux is insufficient. |
| Monobrominated Product | Insufficient POBr | The C2-OH is easier to substitute than C4-OH. Extend reaction time. |
References
-
Lutz, R. E., et al. (1946). Antimalarials. Synthesis of 2,4-Dichloro-7-methylquinoline and Related Compounds. Journal of the American Chemical Society. Link (Foundational method for 2,4-dihalo-7-methylquinolines).
-
Gershning, M., et al. (1993). 2,4-Dihalogenoquinolines.[1] Synthesis, Orientation Effects and NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1. Link (Detailed characterization of 2,4-dichloro-7-methylquinoline).
-
Manac Inc. (2024). Bromination reactions with phosphorus bromides (POBr3). Chemia Discussion Series. Link (Safety and general handling of POBr3).
-
BenchChem. (2025). Technical Guide to the Synthesis of Halogenated Quinolines. Link (General protocols for quinoline functionalization).
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for POBr
Sources
Application Note: A Guide to Regioselective Suzuki Coupling of 2,4-Dibromoquinoline for Drug Discovery and Synthesis
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to precisely functionalize this heterocycle is paramount for the development of new chemical entities with tailored pharmacological profiles.[3] This guide provides a comprehensive overview and detailed protocols for the regioselective Suzuki-Miyaura cross-coupling of 2,4-dibromoquinoline. We will explore the underlying mechanistic principles that govern selectivity at the C2 and C4 positions and present field-proven methodologies for directing the reaction to the desired site. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool for creating diverse libraries of functionalized quinoline derivatives.[4][5]
Mechanistic Insights: The Basis of Regioselectivity
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[6] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
The regioselectivity in the mono-arylation of 2,4-dibromoquinoline is determined almost exclusively during the initial, and often rate-limiting, oxidative addition step.[7][9] In this step, the active Pd(0) catalyst inserts into one of the two carbon-bromine bonds. The inherent electronic and steric properties of the 2,4-dibromoquinoline substrate dictate the preferred site of this insertion.
-
Electronic Factors: The C2 position is directly adjacent to the electronegative nitrogen atom of the quinoline ring. This proximity makes the C2-Br bond more polarized and electronically activated towards oxidative addition by the electron-rich Pd(0) catalyst.[10] This is a common feature in N-heterocycles, where the α-position is often the most reactive site for cross-coupling.[11]
-
Steric Factors: The C2 position is sterically hindered by the fused benzene ring, whereas the C4 position is relatively more accessible. This steric difference can be exploited by modulating the size of the catalyst's ligand sphere.
Therefore, a delicate balance between electronic preference (favoring C2) and steric accessibility (favoring C4) governs the reaction's outcome. By carefully selecting the reaction parameters, a chemist can tip this balance to achieve high selectivity for either position.
Strategic Control of Regioselectivity
Achieving site-selectivity is a matter of understanding and controlling the key reaction parameters. The choice of palladium source, ligand, base, and solvent system collectively dictates the environment in which the catalyst operates, thereby influencing its regiochemical preference.
Protocol 1: C2-Selective Arylation (Electronically Controlled)
This protocol utilizes a standard, sterically non-demanding catalyst system to favor coupling at the electronically activated C2 position.
Materials:
-
2,4-Dibromoquinoline (1.0 mmol, 288 mg)
-
Arylboronic Acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Argon gas supply
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add 2,4-dibromoquinoline, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. [9]2. Seal the vessel and purge with argon for 10 minutes (or evacuate and backfill with argon three times) to establish an inert atmosphere.
-
Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes.
-
Using syringes, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction vessel. [9]5. Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 2-aryl-4-bromoquinoline product.
Protocol 2: C4-Selective Arylation (Sterically Controlled)
This protocol employs a bulky ligand to sterically hinder the C2 position, thereby directing the palladium catalyst to react preferentially at the C4 position. This approach is analogous to methods used for achieving atypical selectivity in other dihalopyrimidine systems. [12] Materials:
-
2,4-Dibromoquinoline (1.0 mmol, 288 mg)
-
Arylboronic Acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 23 mg)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar bulky ligand (0.06 mmol)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 637 mg)
-
Toluene (10 mL)
-
Argon gas supply
-
Reaction vessel
Procedure:
-
To a dry reaction vessel, add 2,4-dibromoquinoline, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the bulky phosphine ligand.
-
Seal the vessel and establish an inert atmosphere as described in Protocol 1.
-
Add 10 mL of degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 16-24 hours. Monitor the reaction progress.
-
Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup as described in Protocol 1 (steps 6-8).
-
Purify the crude product by flash column chromatography to isolate the desired 4-aryl-2-bromoquinoline.
Conclusion
The regioselective functionalization of 2,4-dibromoquinoline via the Suzuki-Miyaura cross-coupling reaction is a highly tunable and powerful synthetic strategy. By understanding the interplay between the substrate's electronic properties and the catalyst system's steric profile, researchers can selectively synthesize either 2-aryl or 4-aryl-bromoquinoline intermediates. The protocols provided herein serve as a robust starting point for accessing these valuable building blocks, paving the way for the efficient discovery and development of next-generation quinoline-based therapeutics.
References
-
Hussain, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Available at: [Link]
-
Fors, B. P., et al. (2021). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie International Edition. Available at: [Link]
-
Čížková, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
Ball, N. D., et al. (2011). Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. The Journal of Organic Chemistry. Available at: [Link]
-
Handy, S. T., & Wilson, T. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Kumar, A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Chemical Communications. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Kumar, A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron. Available at: [Link]
-
Rasool, N., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. Available at: [Link]
-
Chem Suzuki. (2022). Suzuki Coupling Mechanism. YouTube. Available at: [Link]
-
Kotha, S., & Meshram, M. (2012). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Letters in Organic Chemistry. Available at: [Link]
-
Mushtaq, S., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]
-
Kaur, M., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]
-
Sharma, S., et al. (2019). Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. Current Organic Synthesis. Available at: [Link]
Sources
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines...: Ingenta Connect [ingentaconnect.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Regioselectivity: A Guide to the Buchwald-Hartwig Amination of 2,4-Dibromo-7-methylquinoline
Introduction: The Strategic Importance of Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and valuable photophysical properties. The ability to precisely install functional groups at specific positions on the quinoline core is paramount for the rational design of novel drug candidates and advanced materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides a comprehensive guide to the selective Buchwald-Hartwig amination of 2,4-dibromo-7-methylquinoline, a versatile building block for the synthesis of highly substituted quinoline derivatives. We will delve into the underlying principles governing regioselectivity and provide detailed protocols for achieving selective amination at the C2 and C4 positions.
Understanding the Reactivity of the Quinoline Core
The regiochemical outcome of the Buchwald-Hartwig amination on this compound is dictated by the distinct electronic and steric environments of the C2 and C4 positions. The nitrogen atom within the quinoline ring exerts a strong electron-withdrawing inductive effect, rendering the heterocyclic ring electron-deficient. This effect is most pronounced at the α-positions (C2 and C8) and the γ-position (C4). Consequently, the C2 and C4 positions are activated towards nucleophilic attack and are prime sites for palladium-catalyzed cross-coupling reactions.[4]
In the context of the Buchwald-Hartwig amination, the first committed step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The inherent electronic properties of the quinoline nucleus favor oxidative addition at the C2 position. The proximity of the nitrogen atom to C2 makes this position more electron-deficient and thus more susceptible to reaction with the electron-rich Pd(0) catalyst.[5] Furthermore, the nitrogen atom can act as a coordinating ligand to the palladium center, further facilitating the oxidative addition at the adjacent C2 position.[5]
This intrinsic electronic preference for the C2 position forms the basis for achieving selective mono-amination. By carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the amine, it is possible to favor the kinetically preferred C2-aminated product.
Catalytic System: The Synergistic Role of Ligand and Base
The success of the Buchwald-Hartwig amination hinges on the judicious selection of the palladium precursor, ligand, and base.
-
Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices. Pd(II) precursors are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and influencing selectivity. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] For heteroaromatic substrates, ligands such as Xantphos, and Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) have proven to be highly effective.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[7] The choice of base can influence the reaction rate and, in some cases, the selectivity.
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Figure 1: Generalized Buchwald-Hartwig Amination Catalytic Cycle.
Protocols for Selective Amination
The following protocols provide a starting point for achieving selective amination of this compound. Optimization of reaction parameters may be necessary for specific amines and desired outcomes.
Protocol 1: Selective Mono-amination at the C2 Position
This protocol is designed to favor the kinetically controlled amination at the more reactive C2 position.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Pd₂(dba)₃ (1-3 mol%)
-
Xantphos (2-6 mol%)
-
Sodium tert-butoxide (1.4 - 2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas manifold
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (or dioxane) via syringe.
-
In a separate flask, dissolve the amine and sodium tert-butoxide in anhydrous toluene.
-
Slowly add the amine/base solution to the reaction flask at room temperature with vigorous stirring.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Stoichiometry of Amine: Using a near-stoichiometric amount of the amine minimizes the potential for double amination.
-
Ligand Choice: Xantphos is a robust ligand for amination of heteroaryl halides, promoting efficient catalysis.
-
Lower Temperature and Shorter Reaction Time: These conditions favor the kinetically preferred product of amination at the more reactive C2 position.
Protocol 2: Towards Selective Amination at the C4 Position
Achieving high selectivity for the C4 position is more challenging due to the lower intrinsic reactivity compared to the C2 position. A potential strategy involves a two-step process: first, selective amination at C2, followed by a second amination at C4 under more forcing conditions. Alternatively, employing a bulky ligand and amine combination might sterically disfavor reaction at the C2 position, thereby promoting C4 amination.
Strategy: Stepwise Amination
-
Perform the selective C2-amination as described in Protocol 1.
-
Isolate and purify the 2-amino-4-bromo-7-methylquinoline intermediate.
-
Subject the C2-aminated product to a second Buchwald-Hartwig amination with a different (or the same) amine. This second step will likely require more forcing conditions (higher temperature, longer reaction time, and potentially a different catalyst/ligand system) to overcome the reduced reactivity of the C4-bromo position.
Considerations for Direct C4-Selective Amination:
-
Sterically Hindered Ligands: The use of very bulky Buchwald ligands (e.g., tBuXPhos) in combination with a sterically demanding amine could potentially favor reaction at the less hindered C4 position.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times might be necessary to promote reaction at the less reactive C4 position. However, this also increases the risk of side reactions and decomposition.
Data Presentation: Summary of Recommended Conditions
| Position | Strategy | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| C2 | Kinetic Control | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, XPhos | NaOtBu, KOtBu | Toluene, Dioxane | 80-100 | Use 1.0-1.2 eq. of amine; monitor closely to avoid over-reaction. |
| C4 | Stepwise Amination | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, tBuXPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 100-120 | Requires initial C2 amination and purification; more forcing conditions for the second step. |
Experimental Workflow Visualization
Caption: Figure 2: Stepwise workflow for the synthesis of 2,4-diamino-7-methylquinoline.
Troubleshooting and Self-Validation
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient base, low temperature. | Use fresh palladium precursor and ligand, ensure anhydrous conditions, increase temperature. |
| Formation of Di-aminated Product in C2-selective reaction | Reaction time too long, excess amine. | Monitor reaction closely and stop once the starting material is consumed, use a stoichiometric amount of amine. |
| No reaction at C4 | Insufficiently forcing conditions. | Increase temperature, prolong reaction time, consider a more active catalyst system (e.g., a more electron-rich ligand). |
| Decomposition of starting material or product | Temperature too high. | Reduce reaction temperature and extend the reaction time. |
Conclusion
The selective Buchwald-Hartwig amination of this compound is a powerful strategy for the synthesis of valuable substituted quinoline derivatives. By leveraging the intrinsic electronic differences between the C2 and C4 positions, selective mono-amination at the C2 position can be readily achieved under kinetically controlled conditions. While direct selective amination at the C4 position is more challenging, a stepwise approach provides a reliable route to 2,4-disubstituted quinolines. The protocols and principles outlined in this application note serve as a robust starting point for researchers in drug discovery and materials science to explore the rich chemical space of functionalized quinolines.
References
-
Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 26, 2024, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 26). YouTube. [Link]
-
Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. (2023, January 28). YouTube. [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2022, May 13). MDPI. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. [Link]
-
C4‐Regioselective Dearomatization of Quinolinium Salts via Morita–Baylis–Hillman Reaction. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021, January 28). Organic & Biomolecular Chemistry. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. (2022, May 13). PMC. [Link]
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009, July 1). National Institutes of Health. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025, January 28). Organic & Biomolecular Chemistry. [Link]
-
Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2011, February 1). PMC. [Link]
-
Reactivity of Quinoline. (2020, October 26). YouTube. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity Control (C2 vs. C4)
Current Status: ONLINE Operator: Senior Application Scientist Ticket Subject: Controlling Regioselectivity in Nitrogen Heterocycles (Pyrimidines & Pyridines)
Welcome to the Regioselectivity Support Center
You are likely here because your nucleophile hit the C4 position when you wanted C2, or your cross-coupling yielded a messy mixture. In 2,4-dihalopyrimidines and related scaffolds, the competition between C2 and C4 is dictated by a fine balance of sterics , lone-pair repulsion , and LUMO coefficients .
This guide bypasses general textbook theory to provide actionable, troubleshooting-focused protocols for reversing or reinforcing innate selectivity.
Module 1: Nucleophilic Aromatic Substitution ( )
The Issue: "I am reacting 2,4-dichloropyrimidine with an amine, but I only get the C4-substituted product. How do I target C2?"
Root Cause Analysis
In unsubstituted 2,4-dichloropyrimidines, C4 is the kinetic product .[1]
-
Sterics: C2 is flanked by two ring nitrogens, creating a "steric pocket" that hinders nucleophilic approach. C4 is more accessible.
-
Transition State: The Meisenheimer complex formed at C4 is stabilized by para-like resonance. Attack at C2 suffers from lone-pair repulsion between the incoming nucleophile and the adjacent ring nitrogens.
Protocol: Flipping the Switch to C2
To target C2, you must either block C4 or exploit specific electronic "hacks."
Method A: The "Hard" Nucleophile H-Bond Hack (Specific to Sulfones)
If you can use a 2-methanesulfonyl (2-MeSO
-
Mechanism: The oxygen of the alkoxide H-bonds with the
-proton of the sulfone, guiding the nucleophile to C2. -
Conditions:
C, THF.
Method B: The C5/C6 Substituent Effect The electronic bias of the ring can be inverted by substituents.
-
C6-Electron Donating Groups (EDG): A methoxy (-OMe) or amine (-NHMe) at C6 pushes electron density into the ring, deactivating C4 more than C2.
-
Result:
favors C2 .
-
-
C5-Electron Withdrawing Groups (EWG): A nitro (-NO
) or trifluoromethyl (-CF ) group at C5 reinforces C4 selectivity (often >99:1).
Data: Selectivity Drivers
| Substrate | Nucleophile | Conditions | Major Product | Selectivity Ratio |
| 2,4-Dichloropyrimidine | Primary Amine | C4 | ~90:10 | |
| 2,4-Dichloropyrimidine | Thiol (R-SH) | Base, RT | C4 | >95:5 |
| 2-MeSO | Alkoxide (RO-) | C2 | >95:5 (H-bond directed) | |
| 6-OMe-2,4-dichloropyrimidine | Amine | Reflux | C2 | Variable (favors C2) |
Module 2: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The Issue: "My Pd-catalyst keeps inserting at C4. I need to couple at C2 while keeping the C4-Cl intact for later."
Root Cause Analysis
Palladium(0) oxidative addition is generally faster at the most electron-deficient and least sterically hindered bond.
-
C4-Cl: Electron-deficient, accessible. (Fastest)
-
C2-Cl: Electron-deficient, but hindered by N-lone pairs. (Slower)
Troubleshooting Protocols
Scenario 1: You must couple at C2 first.
-
Solution 1: The "Iodo-Trick" (Standard) Synthesize 2-iodo-4-chloropyrimidine . The C-I bond is significantly weaker (approx. 50-65 kcal/mol) than the C-Cl bond (approx. 80-95 kcal/mol). Pd will insert into C-I exclusively at RT.
-
Solution 2: Ligand-Controlled Switching (Advanced) Recent work (e.g., Neufeldt group) shows that bulky NHC ligands (like IPr) can force C2 selectivity in thiolation reactions. The bulky ligand destabilizes the C4-pathway transition state due to steric clash with the C5-H, making the "slower" C2 pathway the only viable option.
Scenario 2: You must couple at C4 first.
-
Protocol: Use standard phosphine ligands (
, dppf). -
Tip: Keep temperature low (
C) to prevent double addition.
Visual Logic: The Cross-Coupling Decision Tree
Figure 1: Decision matrix for selecting reaction conditions based on regioselectivity targets.
Module 3: Pyridine Alkylation (C2 vs C4)
The Issue: "I am trying to alkylate pyridine. Minisci gives a mix, and lithiation is unpredictable."
The "Cluster Size" Effect (Organolithium)
This is a high-value mechanistic insight for controlling alkylation regioselectivity using 1,1-diborylalkanes.[2]
-
C4-Selectivity (Methyllithium): MeLi exists as a tetramer in solution. This large cluster sterically prefers the accessible C4 position.
-
C2-Selectivity (sec-Butyllithium): s-BuLi exists as a dimer .[2] This smaller species can coordinate to the pyridine nitrogen (Directed Ortho Metalation logic), delivering the alkyl group to C2.
Protocol: Minisci Blocking Strategy
If radical alkylation (Minisci) is your only option and you need pure C4 :
-
Block C2: Pre-functionalize the Nitrogen with a bulky blocking group (e.g., maleate-derived) or use N-oxide chemistry.
-
Run Minisci: The radical will be forced to C4.
-
Deprotect: Remove the blocking group.
FAQs: Rapid Fire Troubleshooting
Q: Why does adding Lewis Acid (e.g.,
Q: I have a 2,4-dichloro-5-nitropyrimidine. Where will the amine go? A: C4. The nitro group at C5 is an Electron Withdrawing Group (EWG). It makes the C4 position (ortho to the nitro) incredibly electrophilic. Selectivity is usually >99:1 for C4.
Q: Can I use temperature to switch selectivity? A: Rarely on its own for 2,4-dichloropyrimidine. C4 is both kinetically and thermodynamically favored.[3] However, in reversible reactions, higher temperatures might equilibrate a mixture, but usually, you just get double substitution (2,4-diamino).
References
-
C2-Selective Cross-Coupling (NHC Ligands)
-
QM Analysis of Regioselectivity
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines
- Source: WuXi AppTec QM Magic Class (Chapter 29/48)
-
URL:[Link]
-
Pyridine Alkylation Control
-
Minisci C4-Selectivity
Sources
Technical Support Center: Steric Hindrance in 7-Methyl Substituted Couplings
The following technical support guide addresses the specific challenges of coupling reactions involving 7-methyl substituted scaffolds (e.g., 7-methylindole, 7-methylquinoline, 7-methyl-7-deazapurine). These substrates present unique steric "pockets" that frequently stall standard catalytic cycles.
Status: Active Subject: Troubleshooting Pd-Catalyzed Cross-Coupling on 7-Methyl Scaffolds Assigned Specialist: Senior Application Scientist
The "7-Methyl" Steric Challenge: System Overview
In fused bicyclic systems (indoles, quinolines, azaindoles), a methyl group at the 7-position acts as a molecular gatekeeper . Unlike remote substituents, the 7-methyl group exerts immediate steric pressure on:
-
The N1-Position: Blocking the approach of the metal center during N-arylation (Buchwald-Hartwig).
-
The C6/C8-Positions: Creating an ortho- or peri-interaction that destabilizes the square-planar Pd(II) intermediate during Suzuki-Miyaura coupling.
This steric bulk prevents the formation of the required active mono-ligated Pd(0) species or retards the reductive elimination step, leading to catalyst decomposition (palladium black) or protodeboronation.
Troubleshooting Modules (Q&A Format)
Module A: N-Arylation of 7-Methylindoles (Buchwald-Hartwig)
User Question: I am trying to N-arylate 7-methylindole with an aryl bromide using Pd(OAc)₂ and BINAP, but I see <5% conversion. The starting material remains unreacted. Why?
Technical Diagnosis: Standard bidentate ligands like BINAP create a rigid coordination sphere that is too crowded for the 7-methyl substrate. The 7-methyl group clashes with the phosphine backbone when the indole nitrogen attempts to bind to the Palladium center.
The Solution: Switch to Dialkylbiaryl Phosphine Ligands You must use a ligand flexible enough to accommodate the bulk but electron-rich enough to drive oxidative addition.
-
Protocol Adjustment:
-
Ligand: Switch to tBuBrettPhos (for amides/indoles) or RuPhos (generic bulky secondary amines). These ligands are monodentate and form a "pocket" that protects the metal center while allowing bulky substrates to enter.
-
Precatalyst: Stop using Pd(OAc)₂. Use Pd-G3 or Pd-G4 precatalysts (e.g., tBuBrettPhos Pd G4). This ensures a 1:1 L:Pd ratio and prevents the formation of inactive Pd-aggregates.
-
Base: Use LiHMDS or NaOtBu . Stronger bases facilitate the deprotonation of the indole N-H, which is chemically hardened by the adjacent methyl group.
-
Mechanistic Insight: The 7-methyl group destabilizes the reductive elimination transition state. Bulky Buchwald ligands accelerate this specific step by "squeezing" the product out of the coordination sphere via steric gearing.
ngcontent-ng-c1989010908="" class="ng-star-inserted">Reference:
Module B: Suzuki-Miyaura Coupling at C6 (Ortho-Substitution)
User Question: I am performing a Suzuki coupling on 6-bromo-7-methylquinoline. The boronic acid is consumed (protodeboronation), but the halide remains. Is the oxidative addition failing?
Technical Diagnosis: Yes and No. While oxidative addition to an ortho-substituted aryl halide is slower, the primary failure mode here is likely transmetalation inefficiency . The 7-methyl group blocks the approach of the boronate species. Because transmetalation is slow, the boronic acid lingers in the basic media and undergoes protodeboronation (hydrolysis) before it can couple.
The Solution: The "Rapid-Fire" Transmetalation System You need a system that accelerates transmetalation to outcompete hydrolysis.
-
Protocol Adjustment:
-
Ligand: Use SPhos or XPhos . These ligands are specifically designed for ortho-substituted couplings.
-
Solvent System: Switch to anhydrous Toluene/Water (10:1) or Dioxane . Minimizing water (while keeping just enough for the base) reduces the rate of protodeboronation.
-
Boron Source: Switch from Boronic Acid to Potassium Trifluoroborate (R-BF3K) . These are more stable against protodeboronation and release the active boronic acid slowly, maintaining a steady concentration for the catalyst.
-
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Ligand | PPh3 / BINAP | XPhos / SPhos |
| Base | Na2CO3 | K3PO4 (Tribasic) |
| Temp | 80°C | 100-110°C |
| Boron | Ar-B(OH)2 | Ar-BPin or Ar-BF3K |
Reference:
Mechanistic Visualization
Diagram 1: The Steric Decision Tree
Use this flowchart to select the correct catalytic system based on your specific 7-methyl failure mode.
Caption: Decision matrix for diagnosing failure modes in sterically hindered 7-methyl substituted coupling reactions.
Diagram 2: The Steric Clash Mechanism
This diagram illustrates why standard ligands fail. The 7-methyl group creates a "Cone of Exclusion" that prevents the approach of the coupling partner unless the ligand is designed to retract.
Caption: Visualization of the "Cone of Exclusion" created by the 7-methyl group, preventing standard coordination geometry.
Experimental Protocols
Protocol 1: High-Efficiency N-Arylation of 7-Methylindole
Use this for coupling 7-methylindole with aryl bromides/chlorides.
-
Preparation: In a glovebox, charge a reaction vial with:
-
7-Methylindole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
tBuBrettPhos Pd G4 (2 mol%) (CAS: 1599466-81-5)
-
LiHMDS (2.2 equiv, 1.0 M in THF)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal the vial and heat to 100°C for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water, dry over Na2SO4.
-
Note: If the aryl halide is an iodide, add 20 mol% CuI to prevent catalyst poisoning by iodide ions (a common issue in hindered Buchwald couplings).
Protocol 2: Sterically Demanding Suzuki Coupling
Use this for coupling 6-bromo-7-methylquinoline with boronic acids.
-
Preparation: Charge a vial with:
-
6-bromo-7-methylquinoline (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
XPhos Pd G4 (2-3 mol%)
-
K3PO4 (3.0 equiv, finely ground)
-
-
Solvent: Add Toluene and Degassed Water (10:1 ratio).
-
Reaction: Heat vigorously at 110°C for 4-16 hours.
-
Troubleshooting: If conversion stalls, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv) after 4 hours.
References
-
Buchwald-Hartwig Amination - Ligand Scope & Selection . Chemistry LibreTexts. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews (2014). [Link]
-
Palladium-Catalyzed Cross-Coupling of Secondary and Tertiary Alkyl Bromides . ACS Central Science (2016). [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles . National Institutes of Health (PMC). [Link]
Technical Support Center: Purification of 2,4-Dibromo-7-Methylquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 2,4-dibromo-7-methylquinoline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to researchers encountering challenges in obtaining this key chemical intermediate in high purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to support your experimental success.
Understanding the Chemistry: Synthesis and Potential Byproducts
A definitive, universally adopted synthesis for this compound is not prominently described in readily available literature. However, a plausible and common synthetic strategy involves the conversion of a 7-methylquinolin-2,4-diol precursor. This precursor can be synthesized through methods like the Conrad-Limpach synthesis from p-toluidine and diethyl malonate. The subsequent conversion to the dibromo-derivative likely proceeds via a two-step process: chlorination followed by a halogen exchange, or a one-pot reaction with a suitable brominating/dehydrating agent like phosphorus oxybromide.
A likely synthetic pathway is outlined below:
Caption: Plausible synthetic route to this compound.
This synthetic approach can lead to a variety of byproducts that may co-purify with the desired product. Understanding these potential impurities is the first step in developing an effective purification strategy.
Common Byproducts and Their Origins:
| Byproduct Class | Specific Examples | Origin |
| Unreacted Starting Materials | 7-Methyl-4-hydroxy-2(1H)-quinolone, 2,4-Dichloro-7-methylquinoline | Incomplete reaction during the respective synthetic steps. |
| Mono-halogenated Intermediates | 2-Bromo-7-methyl-4-quinolone, 4-Bromo-7-methyl-2-quinolone | Incomplete bromination or halogen exchange. |
| Isomeric Byproducts | Bromination at other positions of the quinoline ring | Although less likely due to the directing effects of the substituents, minor isomers can form under harsh reaction conditions. |
| Hydrolysis Products | 7-Methyl-4-hydroxy-2(1H)-quinolone | Hydrolysis of the halo-substituents during workup or purification. |
| Reagent-derived Impurities | Phosphorous-containing byproducts, residual acids | From the halogenating agents and other reagents used in the synthesis. |
Purification Strategies: A Question-and-Answer Guide
This section addresses common questions and issues encountered during the purification of this compound, providing detailed protocols and troubleshooting advice.
Recrystallization
Q1: My crude this compound is a solid. Can I purify it by recrystallization, and how do I choose the right solvent?
A: Recrystallization is an excellent first-line purification technique for solid organic compounds, provided a suitable solvent can be found.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1]
Step-by-Step Protocol for Solvent Screening:
-
Small-Scale Testing: Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Solvent Addition: To each test tube, add a different solvent dropwise at room temperature. Good candidate solvents include ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate or ethanol/water.
-
Solubility Check at Room Temperature: Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Heating: Gently heat the test tubes with the insoluble samples. A good solvent will dissolve the compound completely upon heating.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a promising solvent system.[2]
Troubleshooting Recrystallization:
| Issue | Potential Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent. - Use a larger volume of solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| No Crystals Form Upon Cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then gently warm until clear and allow to cool again. - Cool the solution for a longer period in an ice bath or freezer. |
| Poor Recovery | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Ensure the solution is thoroughly cooled before filtration. - Minimize the amount of cold solvent used to wash the crystals. - Concentrate the mother liquor and attempt a second recrystallization. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter the solution before cooling. Be cautious as charcoal can also adsorb the product. |
Column Chromatography
Q2: Recrystallization did not provide the desired purity. How can I use column chromatography to separate this compound from its byproducts?
A: Column chromatography is a powerful technique for separating compounds with different polarities.[3] For this compound, which is a relatively non-polar compound, normal-phase chromatography using silica gel is the most common approach.
Experimental Workflow for Column Chromatography:
Caption: A standard workflow for purification by column chromatography.
Detailed Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation on the column.
-
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude material (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel using the slurry method to avoid air bubbles and cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC.
-
If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Collect fractions of a suitable volume.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Column Chromatography:
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system. - Column overloading. - Poor column packing. | - Re-optimize the eluent system using TLC; a less polar solvent system will increase the separation. - Use a larger column or less crude material. - Ensure the column is packed evenly without any cracks or air bubbles. |
| Compound Stuck on the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For N-heterocycles, adding a small amount of a more polar solvent like methanol can be effective. |
| Compound Elutes too Quickly (in the Solvent Front) | The eluent is too polar. | - Use a less polar solvent system. |
| Tailing of Spots on TLC and Bands on the Column | The compound is interacting too strongly with the acidic silica gel. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. |
| Product Degradation on the Column | The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by pre-treating it with a base like triethylamine. - Use a less acidic stationary phase like neutral alumina. |
Purity Assessment
Q3: How can I be confident that my purified this compound is pure?
A: A combination of analytical techniques should be used to assess the purity of your final product.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and purity assessment.[5] The spectrum of a pure compound should show the expected signals with the correct integrations and multiplicities, and be free of signals from impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile compounds and provide information on their molecular weight, confirming the identity of the product and detecting any volatile impurities.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound and the reagents for its purification?
A: 2,4-Dibromoquinoline is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used in purification, such as hexane, ethyl acetate, and dichloromethane, are flammable and/or toxic, and should also be handled with care in a fume hood.
Q2: I see a persistent baseline impurity in my NMR that I can't remove by chromatography or recrystallization. What could it be?
A: This could be a closely related isomer that has very similar polarity and solubility to your product. In such cases, more advanced purification techniques like preparative High-Performance Liquid Chromatography (HPLC) might be necessary. Alternatively, if the impurity is present in a very small amount and does not interfere with your downstream applications, it may be acceptable to proceed with the slightly impure material.
Q3: Can I use an acid-base extraction to purify my this compound?
A: As a quinoline derivative, the nitrogen atom is basic and can be protonated by a strong acid. This property can be exploited for purification. An acid-base extraction can be useful for removing non-basic impurities.
General Acid-Base Extraction Protocol:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the solution is basic. The free base of this compound will precipitate out.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
Q4: My purified product is an oil, not a solid. How can I crystallize it?
A: If your product is an oil at room temperature, it may have a low melting point or be impure. First, ensure it is pure by techniques like GC-MS and NMR. If it is pure, you can try to induce crystallization by:
-
Cooling: Place the oil in a freezer for an extended period.
-
Trituration: Add a small amount of a non-polar solvent in which the oil is insoluble (e.g., hexane or pentane) and scratch the flask with a glass rod. This can sometimes induce crystallization.
-
Solvent Evaporation: Dissolve the oil in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.
References
-
Nurkenov, O. A., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 883-888. [Link]
-
EBSCO Information Services. (n.d.). Recrystallization (chemistry). Research Starters. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]
- Google Patents. (n.d.).
-
Arroyo Aguilar, A. A., et al. (2018). Total Synthesis of Waltherione F, a Nonrutaceous 3-Methoxy-4-quinolone, Isolated from Waltheria indica L. F. Organic Letters, 20(16), 4958-4961. [Link]
-
ChemSynthesis. (2024, May 20). 7-bromo-2-chloro-4-methylquinoline. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dibromoquinoline. PubChem Compound Database. [Link]
-
Goodley, P. C., & Gordon, M. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 10(8), 532-534. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]
-
ResearchGate. (n.d.). 7-Bromoquinolin-8-ol. [Link]
-
ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
National Center for Biotechnology Information. (n.d.). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. [Link]
- Google Patents. (n.d.). Preparation method of 4-bromomethylquinoline-2(H)-ketone.
-
National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Winthrop University, Chemistry Department. (n.d.). Column Chromatography. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
-
National Center for Biotechnology Information. (n.d.). 5,7-Dibromo-2-methylquinolin-8-ol. [Link]
Sources
- 1. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 2,4-Dibromoquinoline | C9H5Br2N | CID 824608 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for Dibromoquinolines
The following guide serves as a specialized Technical Support Center for researchers working with dibromoquinolines (specifically 5,7-dibromo-8-quinolinol and its derivatives). It synthesizes thermodynamic solubility data with practical laboratory troubleshooting.
Topic: Troubleshooting and optimizing the solubility of 5,7-dibromo-8-quinolinol (Broxyquinoline) and related derivatives in organic and aqueous-organic systems. Audience: Medicinal Chemists, Formulation Scientists, and Biological Assay Developers.
Core Technical Insight: Why is this difficult?
Dibromoquinolines present a "perfect storm" for solubility challenges. Unlike unsubstituted 8-hydroxyquinoline, the addition of two bromine atoms at the 5 and 7 positions introduces significant lipophilicity and electron-withdrawing effects.
-
High Crystal Lattice Energy: The planar quinoline ring facilitates strong
stacking, while the bromine atoms increase London dispersion forces. This results in a stable crystal lattice (Melting Point ~196°C) that resists disruption by mild solvents. -
pKa Shift & Acid Resistance: The electron-withdrawing bromine atoms significantly reduce the basicity of the quinoline nitrogen. While unsubstituted quinoline dissolves easily in dilute acid (forming a salt), dibromoquinolines often require concentrated acid to protonate, rendering standard 0.1 M HCl solubilization ineffective.
-
Hydrophobicity: The molecule is almost insoluble in water. In biological assays, diluting a DMSO stock into an aqueous buffer often causes immediate precipitation (crashing out), leading to false negatives in antimicrobial or enzymatic assays.
Solvent Selection Guide
Status: Validated by Thermodynamic Data (288.15–328.15 K). Recommendation: Do not rely on alcohols (Methanol/Ethanol) for high-concentration stock solutions (>10 mM). Use dipolar aprotic solvents.
Solubility Hierarchy (Best to Worst):
-
NMP (N-Methyl-2-pyrrolidone) – Superior
-
DMA (N,N-Dimethylaniline/Dimethylacetamide)
-
1,4-Dioxane
-
DMSO (Dimethyl Sulfoxide) – Standard for Bio-assays
-
Acetone
-
Ethanol/Methanol – Poor (requires heat/sonication)
Solubility Data Reference Table (at 298.15 K / 25°C)
| Solvent Class | Solvent | Solubility Rating | Suitability for Stock | Notes |
| Dipolar Aprotic | NMP | Excellent | High | Best for very high conc. stocks (>100 mM). |
| Dipolar Aprotic | DMF | Very Good | High | Good alternative to NMP; easier to remove. |
| Dipolar Aprotic | DMSO | Good | High | Gold Standard for biological assays. |
| Ether | 1,4-Dioxane | Moderate | Medium | Useful for specific organic synthesis steps. |
| Alcohol | Ethanol | Poor | Low | Only for dilute solutions; requires heating. |
| Alcohol | Methanol | Very Poor | Low | Avoid for stock preparation. |
| Aqueous | Water | Insoluble | None | Causes immediate precipitation. |
Troubleshooting Q&A: Common Failure Modes
Issue 1: "I tried dissolving the compound in 1N HCl, but it floats as a solid."
Diagnosis: Insufficient acidity due to electron-withdrawing substituents. Root Cause: The two bromine atoms withdraw electron density from the ring, lowering the pKa of the quinoline nitrogen. It is not basic enough to be protonated by dilute acids. Solution:
-
Switch to Organic: Dissolve in DMSO or DMF first.
-
If Acid is Mandatory: You must use concentrated mineral acids (e.g., conc. H₂SO₄ or HCl) to force protonation, but this is rarely compatible with downstream biological applications.
Issue 2: "My DMSO stock solution precipitated when I added it to the cell culture media."
Diagnosis: Solvent shock / "Oiling out." Root Cause: The rapid change in polarity when moving from 100% DMSO to aqueous media forces the hydrophobic dibromoquinoline to aggregate. Solution:
-
Step-Down Dilution: Do not jump from 100% to 1%. Perform an intermediate dilution (e.g., 100% DMSO
50% DMSO/Water Final Media). -
Use a Surfactant: Pre-dissolve the compound in DMSO containing 0.1% Tween-80 or Pluronic F-68 . This stabilizes the dispersion upon dilution into aqueous media.
Issue 3: "The solution in Ethanol is cloudy even after vortexing."
Diagnosis: Saturation limit reached. Root Cause: Ethanol is a poor solvent for this compound class. Solution:
-
Apply Energy: Sonicate at 40°C for 10–15 minutes.
-
Co-solvent Strategy: Add 10–20% DMSO or DMF to the Ethanol. This "co-solvent boost" significantly lowers the energy barrier for dissolution.
Advanced Protocols
Protocol A: Preparation of a Stable 50 mM Stock Solution
Use this protocol for High-Throughput Screening (HTS) or Antimicrobial Assays.
Reagents:
-
Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)
-
Optional: Tween-80[8]
Workflow:
-
Weighing: Weigh roughly 15 mg of the compound into a distinct glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).
-
Calculation: Calculate the exact volume of DMSO required for 50 mM.
-
Formula:
[9]
-
-
Solvation (The Critical Step):
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C.
-
Note: If the solution freezes, thaw completely and vortex vigorously before use to redissolve any micro-precipitates.
-
Protocol B: Preventing Precipitation in Aqueous Assays (The "Shift" Method)
Use this when determining MIC (Minimum Inhibitory Concentration).
-
Prepare the Stock in 100% DMSO .
-
Prepare an Intermediate Working Solution (10x) in 10% DMSO + 90% Culture Media (or Buffer).
-
Crucial: Add the DMSO stock dropwise to the media while vortexing rapidly. This prevents local high concentrations that trigger nucleation.
-
-
Add this 10x solution to your assay plate to achieve the final 1x concentration (Final DMSO = 1%).
Visualizing the Workflow
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on the intended downstream application.
References
-
Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 K. Journal of Chemical & Engineering Data. Link
-
TCI Chemicals. (n.d.). Product Specification: 5,7-Dibromo-8-hydroxyquinoline. TCI America. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68461, Broxyquinoline. PubChem. Link
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for quinoline solubility principles).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. 5,7-Dibromo-8-hydroxyquinoline, 97% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shifts of 2,4-Dibromo-7-methylquinoline
Executive Summary & Scaffold Analysis
Audience: Medicinal Chemists, process development scientists, and structural biologists.
The 2,4-dibromo-7-methylquinoline scaffold is a high-value intermediate in the synthesis of functionalized quinoline drugs (e.g., antimalarials, kinase inhibitors). Its structural utility lies in the differential reactivity of the halogens: the C2-bromide is highly labile to nucleophilic aromatic substitution (
This guide provides a critical spectral comparison between the target molecule and its non-halogenated precursor, 7-methylquinoline , and the chlorinated analog 2,4-dichloroquinoline . Accurate interpretation of the 1H NMR spectrum—specifically the diagnostic H3 singlet and the deshielded H5 proton —is essential for verifying successful bromination and purity.
Structural Logic & Chemical Shift Prediction
Understanding the NMR spectrum requires analyzing the electronic and steric perturbations introduced by the bromine atoms.
The "Silent" Positions (C2 & C4)
In the precursor (7-methylquinoline), protons at C2 (
The Diagnostic H3 Singlet
-
Environment: The H3 proton is flanked by two bromine atoms.
-
Multiplicity: Unlike the precursor (where H3 is a doublet of doublets or multiplet due to coupling with H2/H4), H3 in the product appears as a sharp singlet .
-
Shift Logic: While halogens are electron-withdrawing (induction), they are also electron-donating (resonance). However, the anisotropic effect of the bulky bromine atoms typically causes a downfield shift relative to the unsubstituted ring.
-
Predicted Range:
7.70 – 7.90 ppm.
The Peri-Effect (H5)
-
Mechanism: The bromine at C4 exerts a significant steric repulsion and Van der Waals deshielding effect on the spatially proximate H5 proton (the "peri" position).
-
Result: H5 is expected to shift downfield significantly (approx. +0.4 to +0.6 ppm) compared to the precursor.
Comparative 1H NMR Data Table
The following table synthesizes experimental data for the precursor and analog with high-confidence predictive values for the target product.
| Proton Position | 7-Methylquinoline (Precursor) [Exp] | This compound (Target) [Pred] | 2,4-Dichloroquinoline (Analog) [Ref] |
| H2 | 8.86 ppm (d) | Absent (Substituted by Br) | Absent |
| H3 | 7.36 ppm (m) | 7.85 ppm (s) | 7.58 ppm (s) |
| H4 | 8.08 ppm (d) | Absent (Substituted by Br) | Absent |
| H5 | 7.69 ppm (d) | 8.15 – 8.25 ppm (d) | ~8.10 ppm |
| H6 | ~7.30 ppm (dd) | 7.40 – 7.50 ppm (dd) | ~7.60 ppm |
| H8 | 7.89 ppm (s) | 7.95 – 8.05 ppm (s) | ~8.00 ppm |
| 7-CH | 2.55 ppm (s) | 2.60 ppm (s) | N/A |
Key:
-
[Exp]: Verified experimental data in
. -
[Pred]: Predicted based on substituent increments and analog triangulation.
-
[Ref]: Reference values for the chloro-analog to validate trends.
Visualization: Chemical Shift Mapping
The following diagram maps the chemical shifts to the specific atomic positions, highlighting the diagnostic changes.
Caption: Structural map showing the diagnostic H3 singlet and the deshielded H5 proton due to the C4-Bromine peri-effect.
Experimental Protocol: Synthesis & Isolation
To obtain the pure compound for NMR verification, the following protocol is recommended. This method utilizes phosphorus oxybromide (
Synthesis Workflow
Precursor: 4-Hydroxy-7-methylquinolin-2(1H)-one (also known as 7-methyl-2,4-quinolinediol).
Reagent:
Step-by-Step Protocol:
-
Setup: In a dry round-bottom flask equipped with a condenser and drying tube (
), place 4-hydroxy-7-methylquinolin-2(1H)-one (1.0 eq). -
Addition: Add solid
(2.5 eq) in portions. Caution: is moisture-sensitive and corrosive. -
Reaction: Heat the mixture to 140°C (melt) for 2–4 hours. The solid mixture will melt and homogenize. Monitor by TLC (eluent: 20% EtOAc/Hexane).
-
Quench: Cool the mixture to ~80°C. Carefully pour onto crushed ice/water (exothermic hydrolysis of excess
). -
Neutralization: Adjust pH to ~8–9 using saturated
or . -
Extraction: Extract with Dichloromethane (
, 3x). Wash combined organics with brine, dry over anhydrous . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
NMR Acquisition Parameters
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS. -
Concentration: ~10 mg in 0.6 mL solvent.
-
Frequency: 400 MHz or higher recommended to resolve aromatic coupling.
-
Pulse Sequence: Standard 1H zg30.
References
-
ChemicalBook. (n.d.). 7-Methylquinoline 1H NMR Spectrum. Retrieved from .
- Reich, H. J. (n.d.). WinPLT NMR Chemical Shift Predictor & Data Tables. University of Wisconsin-Madison.
-
ChemicalBook. (n.d.). 2,4-Dichloroquinoline 1H NMR Spectrum. Retrieved from .
-
Sigma-Aldrich. (2024).[2] NMR Chemical Shifts of Common Impurities. Retrieved from .
Sources
Decoding the Vibrational Fingerprints: A Comparative Guide to the IR Spectra of 7-Methylquinoline Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced molecular structure of quinoline derivatives is paramount. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to elucidate these structures by probing their vibrational modes. This guide provides an in-depth comparison of the characteristic IR spectral peaks for 7-methylquinoline and its derivatives, offering insights into the influence of various functional groups on the core scaffold's vibrational landscape.
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a methyl group at the 7-position introduces specific electronic and steric features, and further substitution on this backbone can dramatically alter its physicochemical and biological properties. IR spectroscopy provides a rapid and effective method for confirming the presence of the 7-methylquinoline core and identifying the nature of its substituents.
The Vibrational Language of 7-Methylquinoline: A Baseline Spectrum
To appreciate the impact of substituents, we must first understand the characteristic IR absorptions of the parent 7-methylquinoline molecule. The spectrum is dominated by vibrations arising from the aromatic rings and the methyl group.
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹, these sharp, medium-to-weak intensity bands correspond to the stretching vibrations of the C-H bonds on the quinoline ring.
Methyl C-H Stretching: The methyl group at the 7-position gives rise to characteristic symmetric and asymmetric stretching vibrations, which appear in the 2980-2850 cm⁻¹ range.[1] These are typically sharp and of medium intensity.
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system produce a series of complex bands in the 1650-1450 cm⁻¹ region. These absorptions are often strong and sharp, and their precise positions can be sensitive to the electronic effects of substituents. For quinoline itself, peaks are observed as shoulders between 1630 and 1570 cm⁻¹.[2]
Methyl C-H Bending: The methyl group also exhibits characteristic bending (scissoring and rocking) vibrations. Asymmetric bending is typically found around 1450 cm⁻¹, while the symmetric bending (umbrella mode) appears near 1380 cm⁻¹.[1]
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds occur in the 900-700 cm⁻¹ region. The pattern of these bands can be diagnostic of the substitution pattern on the benzene and pyridine rings. For quinoline, these motions are observed in the 840-740 cm⁻¹ range.[3]
The Influence of Substituents: A Comparative Analysis
The true power of IR spectroscopy in the study of 7-methylquinoline derivatives lies in its ability to reveal the presence and nature of various functional groups attached to the core structure. The electronic and steric properties of these substituents can induce significant shifts in the characteristic vibrational frequencies.
Here, we compare the expected characteristic peaks for several classes of 7-methylquinoline derivatives:
| Derivative Class | Key Substituent | Characteristic IR Peaks (cm⁻¹) and Vibrational Modes | Expected Shifts and Rationale |
| Nitro Derivatives | -NO₂ | ~1530 and ~1350 (asymmetric and symmetric NO₂ stretching) | The strong electron-withdrawing nitro group will significantly alter the electronic distribution in the quinoline ring, potentially shifting the C=C and C=N stretching frequencies to lower wavenumbers. |
| Amino Derivatives | -NH₂ | 3500-3300 (N-H stretching, two bands for primary amines), 1650-1580 (N-H bending) | The electron-donating amino group will increase electron density in the ring, likely shifting the C=C and C=N stretching frequencies. The N-H stretching bands are typically broad due to hydrogen bonding. |
| Hydroxy Derivatives | -OH | 3600-3200 (broad O-H stretching), ~1200 (C-O stretching) | The broad O-H stretch is a hallmark of hydroxyl groups and is highly sensitive to hydrogen bonding. The C-O stretch is also a useful diagnostic peak. |
| Halogen Derivatives | -Cl, -Br | 800-600 (C-Cl stretching), 700-500 (C-Br stretching) | The position of the C-X stretch is dependent on the mass of the halogen. These bands can sometimes be weak and may overlap with other absorptions in the fingerprint region. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the reliability and reproducibility of IR spectral data, a standardized experimental protocol is essential. The following outlines a typical procedure for acquiring the FTIR spectrum of a 7-methylquinoline derivative using the Attenuated Total Reflectance (ATR) technique.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of the 7-methylquinoline derivative (solid or liquid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residual sample. Clean with a suitable solvent and a lint-free wipe.
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes to prevent cross-contamination.
-
Visualizing the Process: Experimental Workflow
Caption: A streamlined workflow for acquiring an FTIR spectrum using the ATR technique.
Understanding the Vibrational Modes
The absorption of infrared radiation by a molecule is not a random process. It occurs when the frequency of the radiation matches the frequency of a specific molecular vibration, leading to an increase in the amplitude of that vibration. These vibrations can be broadly categorized as stretching (a change in bond length) and bending (a change in bond angle).
Caption: A diagram illustrating the fundamental types of molecular vibrations.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of 7-methylquinoline derivatives. By understanding the characteristic vibrational frequencies of the parent molecule and the predictable shifts induced by various substituents, researchers can rapidly and accurately characterize newly synthesized compounds. This guide provides a foundational framework for interpreting the IR spectra of this important class of molecules, aiding in the advancement of drug discovery and development.
References
-
Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center. [Link]
-
Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center. [Link]
-
The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. International Journal of ChemTech Research. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. [Link]
-
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]
-
FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. ResearchGate. [Link]
-
Table of Characteristic IR Absorptions. ICT Prague. [Link]
-
The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. International Journal of ChemTech Research. [Link]
-
FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... ResearchGate. [Link]
-
Infrared Spectroscopy. Michigan State University. [Link]
-
infrared spectral studies of quinoline-n-oxides. Taylor & Francis Online. [Link]
-
The Big Review III: Molecular Vibration Theory. Spectroscopy Online. [Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. [Link]
-
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impact Factor. [Link]
-
The structures of the substituted quinolines. ResearchGate. [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. [Link]
Sources
Safety Operating Guide
Proper Disposal of 2,4-Dibromo-7-methylquinoline: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4-Dibromo-7-methylquinoline, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its chemical structure—a quinoline core with bromine and methyl substituents—allows for a scientifically sound hazard assessment based on analogous compounds.
Quinoline and its derivatives are recognized for their potential toxicity.[1][2] The parent compound, quinoline, is classified as a potential carcinogen and mutagen.[1][2] Halogenated organic compounds, in general, present environmental persistence and require specialized disposal methods.[3][4][5] Based on data for similar brominated quinolines, this compound should be handled as a substance that is:
-
Acutely Toxic: Likely harmful if swallowed, inhaled, or in contact with skin.[6]
-
An Irritant: Capable of causing skin, eye, and respiratory tract irritation.[6][7]
-
Environmentally Hazardous: Potentially harmful to aquatic life.
A summary of the anticipated hazard classifications, based on closely related structures, is presented in the table below.
| Hazard Classification | Anticipated for this compound | Rationale and Key Considerations |
| Acute Toxicity (Oral) | Category 3 or 4 | Toxic if swallowed. Do not ingest. Prohibit eating, drinking, and smoking in the laboratory.[6][8] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Avoid contact with skin.[6][7][9][10] |
| Serious Eye Damage/Irritation | Category 1 or 2A | Causes serious eye damage or irritation. Wear appropriate eye protection.[6][7][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | May cause respiratory irritation. Handle in a well-ventilated area or fume hood.[6][7] |
| Carcinogenicity/Mutagenicity | Handle as a potential carcinogen/mutagen | Based on the known properties of quinoline.[1][2] |
| Hazardous to the Aquatic Environment | Acute and/or Chronic Hazard | Halogenated organic compounds can be persistent and toxic to aquatic life. Prevent release to the environment. |
Immediate Safety and Spill Response
Accidents can happen, and immediate, correct action is critical to mitigating risks.
Personal Protective Equipment (PPE)
When handling this compound in any form—pure, in solution, or as waste—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[12]
-
Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: All work with this compound powder or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
Spill and Exposure Procedures
In the event of a spill or personnel exposure, the following steps must be taken immediately:
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
-
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate vicinity.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
All materials used for cleanup, including gloves, must be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Prevent the spill from entering drains.
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste .[3][4][5] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[3]
Waste Segregation
Proper segregation of chemical waste is crucial for both safety and cost-effective disposal.[5][15]
Caption: Waste segregation decision workflow.
-
Halogenated vs. Non-Halogenated: this compound waste must be collected in a container specifically designated for halogenated organic waste .[4][5] Do not mix it with non-halogenated solvents like acetone, ethanol, or hexanes.[4][15] Mixing these waste streams leads to the entire volume being classified as the more expensive and difficult-to-dispose-of halogenated waste.[5][15]
-
Solid vs. Liquid:
-
Solid Waste: Unused or contaminated solid this compound, as well as contaminated items like weighing paper or gloves, should be placed in a designated solid hazardous waste container.
-
Liquid Waste: Solutions of this compound in organic solvents should be collected in a designated liquid hazardous waste container. If the solvent is halogenated (e.g., dichloromethane, chloroform), it goes into the halogenated liquid waste stream. If a non-halogenated solvent is used, the resulting solution is still considered halogenated waste.
-
Waste Container Management
-
Selection: Use only chemically compatible containers provided by your institution's EHS department. These are typically glass or polyethylene-lined containers. The container must have a secure, tight-fitting lid.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all components, including solvents and their approximate concentrations or percentages.[4] A sample label is shown below.
-
Storage: Keep waste containers closed at all times, except when adding waste.[4][15] Store them in a designated, well-ventilated satellite accumulation area, away from heat sources and incompatible materials.
| HAZARDOUS WASTE | |
| Contents: | This compound (~5g) |
| Dichloromethane (95%) | |
| Principal Investigator: | Dr. Jane Doe |
| Lab/Room: | 305 |
| Start Date: | 2026-02-05 |
| Hazards: | Toxic, Irritant, Halogenated |
Disposal Pathway
The disposal of this compound waste follows a regulated pathway that culminates in high-temperature incineration.
Caption: Regulated disposal pathway for halogenated waste.
-
On-site Management: Follow your institution's procedures for requesting a hazardous waste pickup from your laboratory's satellite accumulation area.
-
Off-site Treatment: The collected waste will be transported by a licensed hazardous waste management company to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: As a halogenated organic compound, the appropriate disposal technology is high-temperature incineration.[5][16] This process is designed to destroy the organic molecule and capture the resulting acidic gases (such as hydrogen bromide) in a scrubber system.[17]
Decontamination of Glassware and Equipment
All glassware and equipment that have been in contact with this compound must be decontaminated before being returned to general use or washed.
-
Initial Rinse: Rinse the glassware or equipment with a small amount of a suitable solvent (e.g., acetone or ethanol) that will solubilize the compound.
-
Collect Rinsate: This initial solvent rinse must be collected and disposed of as halogenated hazardous waste .
-
Subsequent Cleaning: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, environmental stewardship, and scientific integrity.
References
-
Princeton University Environmental Health & Safety. (n.d.). Laboratory Safety Manual. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
- Czogala, J., & Sokołowska, D. (2018). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). Podstawy i Metody Oceny Środowiska Pracy, 4(98), 101-122.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 824608, 2,4-Dibromoquinoline. Retrieved from [Link]
-
Penta. (2025). Quinoline - Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (2022). Safety Data Sheet: Bromothymol blue indicator solution. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of Bridged Seven-Membered Rings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2002). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11927, 7-Methylquinoline. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
